molecular formula C22H23ClN6O2 B5548739 6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

Cat. No. B5548739
M. Wt: 438.9 g/mol
InChI Key: CEYJLQIQVZRLMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of heterocyclic systems similar to 6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine involves complex reactions. For example, the reaction of 6-aryl-4-pyrazol-1-yl-pyridazin-3-one with PCl5 and POCl3 can produce chloropyridazine derivatives. These derivatives can further react with other compounds to yield a variety of heterocyclic structures (Youssef et al., 2005).

Molecular Structure Analysis

  • The molecular structure of compounds similar to this compound has been studied through X-ray diffraction. This includes the analysis of crystal structures and the orientation of various substituents in the molecule, providing insight into the compound's molecular geometry and electronic properties (Georges et al., 1989).

Chemical Reactions and Properties

  • The reactivity of similar heterocyclic compounds includes various nucleophilic substitution reactions. For example, chloropyridazine derivatives can react with amines and sodium azide, leading to the formation of different substituted pyridazines. These reactions are crucial in modifying the chemical properties of the molecule (Oishi et al., 1989).

Physical Properties Analysis

  • The physical properties of such compounds are often characterized using techniques like spectroscopy and crystallography. For example, the synthesized compounds can be elucidated using IR, NMR, and LC-MS techniques, and their crystalline structures can be confirmed by X-ray diffraction methods (Sallam et al., 2021).

Chemical Properties Analysis

  • The chemical properties of heterocyclic compounds like this compound can be explored through various analytical techniques. Density Functional Theory (DFT) calculations, for instance, can be used to understand the electronic properties and reactivity descriptors of these compounds (Sallam et al., 2021).

Scientific Research Applications

Synthesis and Chemical Properties

Research has extensively explored the synthesis of heterocyclic systems with anticipated biological activities. For instance, Youssef et al. (2005) reported the synthesis of various heterocyclic compounds, including those involving reactions with piperazine, which could relate to the structural characteristics and synthesis methods of 6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine. These compounds were characterized by their spectral and microanalytical data, suggesting potential for diverse biological applications (Youssef, Marzouk, Madkour, El-Soll, & El-hashash, 2005).

Biological Activities

Studies on pyridazine derivatives, similar to the chemical compound , have highlighted their potential antimicrobial and anti-inflammatory activities. For example, Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, demonstrating variable and modest antimicrobial activity against bacteria and fungi, which could hint at the broader pharmacological potential of related compounds (Patel, Agravat, & Shaikh, 2011).

Another aspect of research focuses on the structural and electronic properties of anticonvulsant drugs, including substituted pyridazines. Georges et al. (1989) analyzed the crystal structures and electronic properties of anticonvulsant compounds, providing insights into how variations in chemical structure influence biological activity and pharmacological properties (Georges, Vercauteren, Evrard, & Durant, 1989).

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6O2/c1-15-3-6-19(24-14-15)25-20-7-8-21(27-26-20)28-9-11-29(12-10-28)22(30)17-13-16(23)4-5-18(17)31-2/h3-8,13-14H,9-12H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYJLQIQVZRLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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